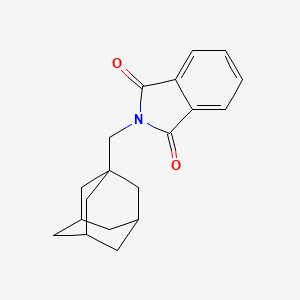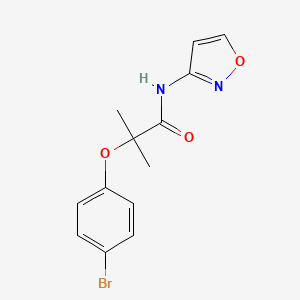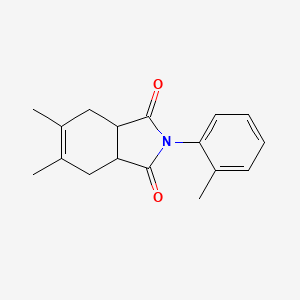![molecular formula C12H18N2O3S B5226375 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as MPASB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects. In
科学的研究の応用
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has been found to have various applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of a specific type of potassium channel, known as the Kv7.2/7.3 channel, which plays a crucial role in regulating neuronal excitability. 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has been used to study the effects of Kv7.2/7.3 channel blockade on neuronal activity, synaptic transmission, and behavior in animal models.
作用機序
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide binds to the pore region of the Kv7.2/7.3 channel, blocking the flow of potassium ions through the channel. This leads to an increase in neuronal excitability and can have various effects on synaptic transmission and behavior, depending on the specific neuronal circuitry involved.
Biochemical and physiological effects:
In addition to its effects on neuronal excitability, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has been found to have various other biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in acid-base balance in the body. 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has also been found to inhibit the proliferation of cancer cells in vitro, although the mechanism of this effect is not well understood.
実験室実験の利点と制限
One advantage of using 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide in lab experiments is its selectivity for the Kv7.2/7.3 channel, which allows for specific manipulation of neuronal activity. However, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has also been found to have off-target effects on other potassium channels, which can complicate interpretation of results. Additionally, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide. One area of interest is the development of more selective Kv7.2/7.3 channel blockers, which could help to further elucidate the role of these channels in neuronal function. Additionally, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide and other sulfonamide compounds may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neuropathic pain. Further research is needed to fully understand the mechanisms underlying the effects of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide and to explore its potential therapeutic applications.
合成法
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide can be synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzoic acid with propylamine, followed by reduction with tin and hydrochloric acid. The resulting amine is then reacted with methylsulfonyl chloride to yield 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide.
特性
IUPAC Name |
4-methyl-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-7-14(3)18(16,17)11-8-10(12(13)15)6-5-9(11)2/h5-6,8H,4,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQBUVZLYRPAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226293.png)
![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5226304.png)


![1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226343.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)

![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)

![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)
![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)

